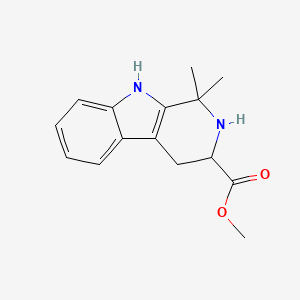

methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a synthetic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. The specific steps are as follows:

Starting Materials: Tryptamine and an appropriate aldehyde or ketone.

Reaction Conditions: Acidic conditions, often using hydrochloric acid or acetic acid as the catalyst.

Procedure: The tryptamine derivative is mixed with the aldehyde or ketone in the presence of the acid catalyst and heated to promote cyclization, forming the beta-carboline core.

Methylation: The resulting beta-carboline is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Pictet-Spengler reaction for large-scale synthesis. This includes:

Catalyst Optimization: Using more efficient and less corrosive catalysts.

Reaction Conditions: Scaling up the reaction while maintaining temperature and pH control.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of tetrahydro derivatives.

Substitution: Introduction of various functional groups, such as halides or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been extensively studied for its potential therapeutic effects:

Anticancer Activity

- Mechanism : The compound exhibits antiproliferative properties against various cancer cell lines. It has been shown to induce apoptosis and disrupt mitochondrial function in cancer cells.

- Case Study : In vitro evaluations using the MTT assay demonstrated that derivatives of this compound exhibit moderate to excellent antiproliferative activity with IC50 values ranging from 0 to 100 μM against cell lines such as HeLa, A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | 45 | |

| A549 | 30 | |

| HepG2 | 50 | |

| MCF-7 | 20 |

Neuropharmacological Effects

- Interaction with Receptors : The compound has shown potential in modulating benzodiazepine receptors, suggesting applications in treating anxiety and other neuropsychiatric disorders .

Agricultural Applications

This compound also shows promise in agricultural chemistry:

Root Growth Stimulants

- Application Summary : Derivatives of this compound have been explored as agrochemicals to enhance root growth in plants.

- Experimental Methodology : Synthesized derivatives were applied to plants, and their effects on primary root length and endogenous hormone levels were measured .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions can significantly enhance efficacy against targeted biological pathways.

| Compound Modification | IC50 (μM) | Biological Activity |

|---|---|---|

| N-benzyl | 25.01 | Anticancer |

| R-methyl | 2.0 nM | Antimalarial |

Wirkmechanismus

The mechanism of action of methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.

Enzyme Inhibition: Inhibiting enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.

Signal Transduction: Modulating intracellular signaling pathways, affecting cellular responses and functions.

Vergleich Mit ähnlichen Verbindungen

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives, such as:

Harmine: Known for its psychoactive properties and use in traditional medicine.

Harmaline: Similar to harmine but with different pharmacological effects.

Tetrahydroharman: Another beta-carboline with distinct biological activities.

Biologische Aktivität

Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (also referred to as methyl β-carboline-3-carboxylate) is a compound that belongs to the beta-carboline family of alkaloids. This class of compounds has garnered significant attention due to their diverse biological activities, including neuropharmacological effects and potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of methyl β-carboline-3-carboxylate, supported by data tables and relevant research findings.

Overview of Beta-Carbolines

Beta-carbolines are naturally occurring compounds that have been implicated in various biological processes. They exhibit a range of pharmacological properties including anxiolytic, antidepressant, and antitumor activities. The structural diversity among beta-carbolines contributes to their varied biological effects.

Methyl β-carboline-3-carboxylate interacts with several neurotransmitter systems, particularly the GABAergic system. It acts as a partial inverse agonist at the benzodiazepine site on the GABA-A receptor. This interaction can modulate anxiety levels and influence cognitive functions.

1. Neuropharmacological Effects

Research indicates that methyl β-carboline-3-carboxylate exhibits anxiogenic-like effects in animal models. In studies involving rats, this compound was shown to produce anxiety-like behaviors without significantly affecting hippocampal theta activity .

3. Trypanocidal Activity

Beta-carbolines have also been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported that certain beta-carboline derivatives exhibited significant trypanocidal activity with low cytotoxicity towards mammalian cells . This suggests that methyl β-carboline-3-carboxylate may also possess similar antiparasitic properties.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

methyl 1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2)13-10(8-12(17-15)14(18)19-3)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCECOYNVQCXLBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.